Picogreen

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

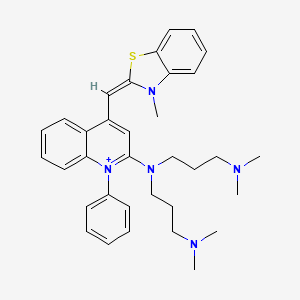

Molecular Formula |

C34H42N5S+ |

|---|---|

Molecular Weight |

552.8 g/mol |

IUPAC Name |

N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]propane-1,3-diamine |

InChI |

InChI=1S/C34H42N5S/c1-35(2)21-13-23-38(24-14-22-36(3)4)33-25-27(26-34-37(5)31-19-11-12-20-32(31)40-34)29-17-9-10-18-30(29)39(33)28-15-7-6-8-16-28/h6-12,15-20,25-26H,13-14,21-24H2,1-5H3/q+1 |

InChI Key |

ZYFVNVRFVHJEIU-UHFFFAOYSA-N |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=C/C3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)N(CCCN(C)C)CCCN(C)C |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)N(CCCN(C)C)CCCN(C)C |

Synonyms |

PicoGreen |

Origin of Product |

United States |

Foundational & Exploratory

The Core Principle of PicoGreen dsDNA Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental principles behind PicoGreen® dsDNA quantification, a highly sensitive and specific method for measuring double-stranded DNA. We will explore the molecular mechanisms, detail experimental protocols, and present quantitative data to provide a comprehensive resource for laboratory professionals.

The Molecular Mechanism: A Tale of Fluorescence Enhancement

At the heart of the this compound® assay is a proprietary asymmetrical cyanine dye.[1] In its unbound state in solution, the this compound® dye molecule exhibits minimal fluorescence. This is due to intramolecular dynamic fluctuations that efficiently quench its excited state.[2][3] However, upon binding to double-stranded DNA (dsDNA), the dye undergoes a conformational change, becoming immobilized and shielded from quenching effects.[2][3][4] This binding event leads to a dramatic increase in fluorescence quantum yield, resulting in a greater than 1000-fold enhancement in the fluorescence signal.[2][3][5][6]

The interaction between this compound® and dsDNA is believed to be a combination of intercalation and minor-groove binding.[7][8] This bimodal binding behavior contributes to the high affinity and specificity of the dye for dsDNA over single-stranded DNA (ssDNA) and RNA.[6][9] The fluorescence intensity of the this compound®-dsDNA complex is directly proportional to the amount of dsDNA present in the sample, forming the basis for accurate quantification.[4]

Quantitative Data and Performance Metrics

The this compound® assay is renowned for its exceptional sensitivity and broad dynamic range. The following table summarizes the key quantitative parameters of the this compound® reagent.

| Parameter | Value | Reference |

| Excitation Maximum | ~502 nm | [4] |

| Emission Maximum | ~520-530 nm | [4][10] |

| Molar Extinction Coefficient | ~70,000 cm⁻¹M⁻¹ | [4][6] |

| Quantum Yield (bound to dsDNA) | ~0.5 | [6] |

| Detection Limit | As low as 25 pg/mL | [4][6][9][11] |

| Linear Dynamic Range | 25 pg/mL to 1,000 ng/mL | [4][6][10] |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the core principle of fluorescence enhancement and a typical experimental workflow for this compound® dsDNA quantification.

Detailed Experimental Protocols

The following is a generalized protocol for dsDNA quantification using this compound®. It is essential to consult the manufacturer's specific instructions for the kit being used.

Reagent Preparation

-

1X TE Buffer Preparation : Dilute the provided 20X TE buffer concentrate to a 1X working solution using nuclease-free water. For example, to make 10 mL of 1X TE, mix 0.5 mL of 20X TE with 9.5 mL of nuclease-free water.[12]

-

This compound® Working Solution : The concentrated this compound® dye is typically supplied in DMSO and should be protected from light.[1][13] Dilute the concentrated dye 200-fold in 1X TE buffer.[10] For instance, to prepare 10 mL of the working solution, add 50 µL of the concentrated this compound® dye to 9.95 mL of 1X TE buffer.[13] This working solution is stable for only a few hours and should be prepared fresh.[10]

dsDNA Standard Curve Preparation

-

Stock DNA Standard : Prepare a stock solution of a known concentration of dsDNA (e.g., lambda DNA) in 1X TE buffer. A common starting concentration is 2 µg/mL or 4 ng/µL.[13][14]

-

Serial Dilutions : Perform a series of serial dilutions of the stock DNA standard to create a standard curve that covers the expected concentration range of the unknown samples.[13] A typical standard curve might range from 1 ng/mL to 1000 ng/mL.[10][14]

Sample Preparation and Measurement

-

Sample Dilution : Dilute the unknown dsDNA samples in 1X TE buffer to ensure their concentrations fall within the linear range of the assay.

-

Assay Plate Setup : In a black 96-well microplate, add a defined volume of each standard and unknown sample to separate wells. It is recommended to perform measurements in duplicate or triplicate.[1]

-

This compound® Addition : Add an equal volume of the diluted this compound® working solution to each well containing a standard or sample.[1] Mix well by pipetting up and down.

-

Incubation : Incubate the plate at room temperature for 2-5 minutes, protected from light, to allow the dye to bind to the dsDNA.[13][14]

-

Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader with excitation set to approximately 502 nm and emission detection at approximately 520 nm.[4]

Data Analysis

-

Blank Subtraction : Subtract the average fluorescence intensity of the blank (1X TE buffer with this compound®) from all standard and sample readings.

-

Standard Curve Generation : Plot the background-subtracted fluorescence intensity of the standards versus their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).[1]

-

Quantification of Unknowns : Use the linear regression equation to calculate the concentration of the unknown dsDNA samples based on their fluorescence intensity readings.[1]

Conclusion

The this compound® dsDNA quantification assay offers a highly sensitive, specific, and straightforward method for determining the concentration of double-stranded DNA. Its underlying principle of fluorescence enhancement upon binding provides a robust and reliable tool for a wide range of applications in molecular biology, genomics, and drug development. By understanding the core principles and adhering to proper experimental protocols, researchers can achieve accurate and reproducible DNA quantification.

References

- 1. protocols.io [protocols.io]

- 2. Characterization of this compound Interaction with dsDNA and the Origin of Its Fluorescence Enhancement upon Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of this compound reagent and development of a fluorescence-based solution assay for double-stranded DNA quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding mechanism of this compound to DNA characterized by magnetic tweezers and fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding mechanism of this compound to DNA characterized by magnetic tweezers and fluorescence spectroscopy | Semantic Scholar [semanticscholar.org]

- 9. What is this compound Quantitation? [denovix.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. This compound | C34H42N5S+ | CID 66577037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. molecprot_picogreenassay – Lotterhos Lab Protocols [drk-lo.github.io]

- 13. k-state.edu [k-state.edu]

- 14. promega.com [promega.com]

The Selective Embrace: A Technical Guide to PicoGreen's High-Affinity Binding with Double-Stranded DNA

For Researchers, Scientists, and Drug Development Professionals

PicoGreen, an asymmetrical cyanine dye, has established itself as an indispensable tool for the sensitive quantification of double-stranded DNA (dsDNA). Its remarkable selectivity and the dramatic enhancement of its fluorescence upon binding to dsDNA are central to its widespread application. This technical guide delves into the core mechanisms governing the interaction between this compound and dsDNA, providing a detailed understanding for researchers leveraging this powerful fluorophore in their work. The binding is characterized by a bimodal mechanism, involving both intercalation and minor groove interactions, which collectively contribute to its high affinity and specificity.[1][2][3][4]

The Bimodal Binding Mechanism: A Dual-Pronged Approach

The high-affinity binding of this compound to dsDNA is not attributed to a single mode of interaction but rather a sophisticated combination of intercalation, minor groove binding, and electrostatic interactions.[1][2][3] This dual-pronged approach ensures a stable and specific association with the dsDNA molecule.

1. Intercalation: One of the primary modes of this compound binding is the insertion of its planar aromatic ring system between the base pairs of the dsDNA helix.[5] This intercalation is a well-established mechanism for many DNA-binding molecules and contributes significantly to the stability of the this compound-dsDNA complex. Evidence for this interaction comes from studies showing that known intercalating agents can compete with this compound for DNA binding, leading to a decrease in its fluorescence signal.[5]

2. Minor Groove Binding: In addition to intercalation, this compound also interacts with the minor groove of the DNA helix.[1][2][3] This is supported by competition assays with known minor groove binders, such as Hoechst 33258.[1][2][3] The presence of Hoechst 33258 inhibits this compound binding, indicating that both molecules vie for the same or overlapping binding sites within the minor groove. The unique chemical structure of this compound, including its quinolinium core, is thought to facilitate this interaction.[6]

3. Electrostatic Interactions: The positively charged nature of the this compound molecule facilitates its initial attraction to the negatively charged phosphate backbone of the DNA. These electrostatic interactions are crucial for the initial association and proper positioning of the dye for subsequent intercalation and minor groove binding.[1][2][3]

The Source of Intense Fluorescence: Restricted Intramolecular Motion

In its unbound state in an aqueous solution, the this compound molecule exhibits minimal fluorescence. This is due to intramolecular rotations and vibrations, which provide non-radiative pathways for the dissipation of energy from its excited state.[1][2][3] Upon binding to dsDNA, the rigid structure of the double helix severely restricts these intramolecular motions.[1][2][3] This immobilization effectively closes off the non-radiative decay channels, forcing the excited molecule to release its energy as fluorescence. This restriction of motion is the primary reason for the greater than 1000-fold increase in fluorescence quantum yield upon binding to dsDNA.[1][2][3][7]

Selectivity for dsDNA: A Matter of Structural Compatibility

This compound's pronounced preference for dsDNA over single-stranded DNA (ssDNA) and RNA is a cornerstone of its utility. This selectivity arises from the unique structural environment presented by the dsDNA helix, which is optimal for the bimodal binding of the dye. The well-defined major and minor grooves, along with the stacked base pairs of dsDNA, provide the necessary scaffolding for the stable association of this compound through both intercalation and minor groove interactions. In contrast, the more flexible and less structured nature of ssDNA and RNA does not offer the same stable binding pockets, resulting in a much weaker interaction and consequently, minimal fluorescence enhancement.[8][9] While this compound is highly selective, it can also bind to double-stranded RNA (dsRNA), which should be a consideration in experimental design.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters that characterize the interaction of this compound with dsDNA.

| Parameter | Value | Reference |

| Fluorescence Enhancement | >1000-fold | [1][2][3][7] |

| Molar Extinction Coefficient (ε) | ~70,000 cm⁻¹ M⁻¹ | [6] |

| Excitation Maximum (bound) | ~502 nm | [6][8] |

| Emission Maximum (bound) | ~523 nm | [6][8] |

| Detection Limit | As low as 25 pg/mL | [6][10] |

| Binding Parameter | Value | Conditions | Reference |

| Association Constant (Kₐ) | 1.6 (± 0.1) x 10⁶ M⁻¹ | 100 mM NaCl, TE buffer | [1] |

| Number of Electrostatic Contacts | 1.1 ± 0.1 | TE buffer | [3] |

| Binding Site Size | ~4 base pairs | TE buffer | [1] |

| Fluorescence Lifetime (τ) - Free | ~0.5 ns | TE buffer | [1] |

| Fluorescence Lifetime (τ) - Bound | ~4.1 ns | In complex with DNA | [1] |

Experimental Protocols

Determination of Binding Affinity by Fluorescence Titration

This protocol outlines the general steps to determine the association constant (Kₐ) of this compound for dsDNA.

-

Preparation of Solutions:

-

Prepare a stock solution of dsDNA (e.g., calf thymus DNA) of known concentration in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

-

Prepare a stock solution of this compound in DMSO and then dilute it to a working concentration in TE buffer. The final concentration of this compound should be kept constant throughout the experiment.

-

-

Fluorescence Measurements:

-

In a fluorometer cuvette, add a fixed volume and concentration of the this compound working solution.

-

Sequentially add small aliquots of the dsDNA stock solution to the cuvette.

-

After each addition of dsDNA, mix the solution thoroughly and allow it to incubate for 2-5 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity at the emission maximum (~523 nm) with excitation at the excitation maximum (~502 nm).

-

-

Data Analysis:

-

Correct the fluorescence readings for dilution.

-

Plot the fluorescence intensity as a function of the dsDNA concentration.

-

The data can be fit to a binding isotherm model (e.g., the Scatchard equation or a non-linear regression model) to determine the association constant (Kₐ).

-

Competition Assay to Determine Binding Mode

This protocol describes how to use known DNA binding agents to probe the binding mode of this compound.

-

Preparation of Solutions:

-

Prepare solutions of dsDNA, this compound, a known intercalator (e.g., ethidium bromide), and a known minor groove binder (e.g., Hoechst 33258) in TE buffer.

-

-

Competition with a Minor Groove Binder:

-

Prepare a series of solutions with a constant concentration of dsDNA and this compound.

-

Add increasing concentrations of the minor groove binder (Hoechst 33258) to these solutions.

-

Incubate the mixtures and measure the fluorescence of this compound. A significant decrease in this compound fluorescence with increasing concentrations of the competitor suggests binding in the minor groove.

-

-

Competition with an Intercalator:

-

Repeat the experiment using an intercalator (ethidium bromide) as the competitor. A decrease in this compound fluorescence would indicate an intercalative binding mode.

-

Visualizations

Caption: Bimodal binding mechanism of this compound to dsDNA.

Caption: Workflow for determining binding affinity.

Caption: Structure-function relationship of this compound.

References

- 1. Characterization of this compound Interaction with dsDNA and the Origin of Its Fluorescence Enhancement upon Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound interaction with dsDNA and the origin of its fluorescence enhancement upon binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Binding mechanism of this compound to DNA characterized by magnetic tweezers and fluorescence spectroscopy | Semantic Scholar [semanticscholar.org]

- 5. frontierspartnerships.org [frontierspartnerships.org]

- 6. This compound | AAT Bioquest [aatbio.com]

- 7. DNA quantification with this compound [protocols.io]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. gdsbio.com [gdsbio.com]

Picogreen dye excitation and emission spectra for fluorescence microscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PicoGreen dye, focusing on its spectral properties and application in fluorescence microscopy for the sensitive and specific quantification of double-stranded DNA (dsDNA).

Introduction to this compound Dye

This compound® is an asymmetrical cyanine fluorescent dye renowned for its ultra-sensitive and highly selective detection of double-stranded DNA (dsDNA).[1][2] Upon binding to dsDNA, the dye's fluorescence quantum yield increases by over 1000-fold, while its fluorescence when unbound in solution is negligible.[3][4] This property makes it an exceptional tool for quantifying minute amounts of dsDNA, with a detection limit as low as 25 pg/mL.[5][6]

The primary advantages of the this compound assay are its high sensitivity, broad dynamic range extending over four orders of magnitude, and its selectivity for dsDNA over single-stranded DNA (ssDNA) and RNA.[1][6] These characteristics make it superior to traditional UV absorbance methods, which are less sensitive and prone to interference from RNA, proteins, and other contaminants.[7][8] While extensively used in solution-based assays with fluorometers and microplate readers, this compound is also a valuable reagent for visualizing and quantifying dsDNA within cellular contexts using fluorescence microscopy.[9]

Spectral and Photophysical Properties

The utility of a fluorescent dye is defined by its spectral and photophysical characteristics. This compound exhibits an excitation maximum and an emission maximum that are well-suited for standard fluorescence microscopy setups. When bound to dsDNA, its molar extinction coefficient is high, and it has a strong quantum yield, contributing to its bright fluorescence signal.[6][10]

Table 1: Core Spectral and Photophysical Properties of this compound-dsDNA Complex

| Property | Value | References |

| Excitation Maximum | ~502 nm (range: 485-502 nm) | [5][11] |

| Emission Maximum | ~522 nm (range: 520-528 nm) | [5][11] |

| Quantum Yield | ~0.5 | [6] |

| Molar Extinction Coefficient | ~70,000 cm⁻¹ M⁻¹ | [6][10] |

| Fluorescence Enhancement | >1000-fold | [1][3][6] |

| Linear Detection Range | 25 pg/mL to 1000 ng/mL | [6][10] |

Instrumentation for Fluorescence Microscopy

The spectral properties of this compound are compatible with common laser lines and filter sets found on many fluorescence microscopes. The ideal setup utilizes an excitation source that overlaps with its ~502 nm peak and an emission filter that captures its ~522 nm peak.

Table 2: Recommended Filter Sets for this compound Microscopy

| Component | Wavelength/Range | Description | References |

| Excitation Source | 488 nm laser line | A common and efficient excitation source for this compound. | [11] |

| Excitation Filter | ~480/20 nm or ~485/20 nm | A bandpass filter centered around 480-485 nm is ideal. | [2][5] |

| Dichroic Mirror | ~510 nm | A longpass mirror that reflects excitation light and transmits emission light. | |

| Emission Filter | ~520/20 nm or ~530/30 nm | A bandpass filter centered around 520-530 nm to collect the fluorescence signal. | [2][5][11] |

Experimental Protocols

Protocol for dsDNA Quantification in Solution (Microplate Reader)

This protocol provides a standard method for quantifying dsDNA in solution, which is foundational for understanding the dye's behavior.

Materials:

-

Quant-iT™ this compound® dsDNA Assay Kit (contains this compound reagent, 20x TE buffer, and a DNA standard).[1][12]

-

Nuclease-free water.

-

Black, flat-bottom 96-well microplates.[1]

-

Fluorescence microplate reader with filters for fluorescein or similar dyes.[5]

Methodology:

-

Reagent Preparation:

-

Allow all components to equilibrate to room temperature. The this compound reagent is solid at 4°C and must thaw completely.[1] Protect the dye from light at all times by covering it with foil.[2]

-

Prepare a 1x TE buffer by diluting the provided 20x TE concentrate with nuclease-free water.[8]

-

Prepare an aqueous working solution of this compound reagent by diluting the concentrated DMSO stock 200-fold in 1x TE buffer. This solution is stable for only a few hours and should be prepared fresh.[8]

-

-

DNA Standard Curve Preparation:

-

Prepare a 2 µg/mL dsDNA stock solution by diluting the provided DNA standard in 1x TE buffer.[5]

-

Create a series of dsDNA standards through serial dilution of the 2 µg/mL stock. For a high-range curve, concentrations might range from 0 to 1000 ng/mL.[8]

-

Pipette 100 µL of each standard dilution into duplicate wells of the 96-well plate.[13] Include a "zero DNA" blank containing only 100 µL of 1x TE buffer.

-

-

Sample Preparation and Measurement:

-

Add 100 µL of each unknown DNA sample to separate wells.

-

Add 100 µL of the diluted this compound working solution to all wells containing standards and samples.[13]

-

Mix well and incubate for 2-5 minutes at room temperature, protected from light.[5][7]

-

Measure the fluorescence using an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.[4][5][14]

-

Subtract the fluorescence value of the blank from all other readings. Plot the fluorescence of the standards versus their concentration to generate a standard curve. Use this curve to determine the concentration of the unknown samples.

-

Protocol for Staining dsDNA in Fixed Cells for Fluorescence Microscopy

This protocol adapts the principles of this compound staining for the visualization of dsDNA in a cellular context.

Materials:

-

This compound reagent.

-

Phosphate-buffered saline (PBS).

-

4% Paraformaldehyde (PFA) in PBS for fixation.

-

0.1% Triton X-100 in PBS for permeabilization (optional, depends on the target).

-

Mounting medium.

-

Fluorescence microscope with appropriate filters (see Table 2).

Methodology:

-

Cell Preparation:

-

Culture cells on glass coverslips or in imaging-compatible plates.

-

Wash the cells gently with PBS.

-

Fix the cells with 4% PFA for 10 minutes at room temperature.[9]

-

Wash the cells three times with PBS.

-

If targeting intracellular DNA specifically, permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes. Wash three times with PBS.

-

-

This compound Staining:

-

Prepare a this compound staining solution by diluting the concentrated stock in PBS or TE buffer (a 1:200 to 1:400 dilution is a good starting point, but may require optimization).

-

Incubate the fixed (and permeabilized) cells with the this compound staining solution. Incubation times can vary, but 30-90 minutes at 37°C or room temperature is often sufficient.[9] Protect from light during incubation.

-

Wash the cells three times with PBS to remove unbound dye.

-

-

Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., 488 nm excitation, 520-530 nm emission).[11] this compound is relatively photostable, allowing for extended imaging sessions.[9]

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow for staining dsDNA in fixed cells with this compound for fluorescence microscopy analysis.

Caption: Experimental workflow for staining fixed cells with this compound dye.

Key Considerations and Best Practices

-

Light Sensitivity: this compound is susceptible to photodegradation. Both the concentrated stock and the working solutions should be protected from light.[1][2]

-

Fresh Reagents: The diluted this compound working solution has limited stability and should be prepared fresh before each experiment.[8]

-

Interfering Substances: While robust, the assay's fluorescence can be affected by some ionic detergents and heparin.[6]

-

Specificity: this compound shows high specificity for dsDNA over ssDNA and RNA, which is a major advantage over other nucleic acid stains.[6][9]

References

- 1. DNA quantification with this compound [protocols.io]

- 2. protocols.io [protocols.io]

- 3. Characterization of this compound Interaction with dsDNA and the Origin of Its Fluorescence Enhancement upon Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Characterization of this compound reagent and development of a fluorescence-based solution assay for double-stranded DNA quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. biorxiv.org [biorxiv.org]

- 10. This compound | AAT Bioquest [aatbio.com]

- 11. Spectrum [this compound reagent] | AAT Bioquest [aatbio.com]

- 12. frederick.cancer.gov [frederick.cancer.gov]

- 13. agilent.com [agilent.com]

- 14. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]

The Core Mechanism of PicoGreen Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the fundamental mechanism underpinning the fluorescence enhancement of PicoGreen upon its interaction with double-stranded DNA (dsDNA). This compound has established itself as an indispensable tool for sensitive and specific quantification of dsDNA due to its remarkable >1000-fold increase in fluorescence emission upon binding.[1][2][3][4] Understanding the intricacies of this process is crucial for its effective application and for the development of novel nucleic acid detection technologies.

The Unbound State: A Quenched Existence

In its free form in solution, the this compound dye exhibits negligible fluorescence.[5] This quenched state is attributed to intramolecular dynamic fluctuations.[1][2][4] The cyanine dye's structure allows for rotational and vibrational movements, which provide non-radiative pathways for the dissipation of energy from its excited state. This efficient internal conversion process prevents the emission of photons, resulting in a very low quantum yield.

The Binding Mechanism: A Multi-Modal Interaction with dsDNA

The dramatic enhancement in fluorescence occurs upon the association of this compound with dsDNA. The binding is characterized by a bimodal behavior, involving both intercalation and minor-groove binding.[5][6]

-

Intercalation: this compound molecules insert themselves between the base pairs of the DNA double helix. This mode of binding is thought to be the primary contributor to the fluorescence enhancement.[7] Studies have shown a preference for intercalation between alternating GC base pairs.[7]

-

Minor-Groove Binding: In addition to intercalation, this compound can associate with the minor groove of the DNA helix.[2][5]

-

Electrostatic Interactions: The positively charged quinolinium core of the this compound molecule also interacts electrostatically with the negatively charged phosphate backbone of DNA, further stabilizing the complex.[1][2][4]

This multi-modal binding is concentration-dependent, with both intercalation and minor-groove binding occurring simultaneously.[5][6] The immobilization of the dye molecule upon binding to DNA restricts its intramolecular movements.[1][2][4] This conformational restriction closes the non-radiative decay channels, leading to a significant increase in the fluorescence quantum yield and the observed intense fluorescence emission.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound's interaction with dsDNA.

Table 1: Spectroscopic and Binding Properties of this compound

| Property | Value | Reference |

| Fluorescence Enhancement upon dsDNA binding | > 1000-fold | [1][2][3][4] |

| Molar Extinction Coefficient (ε) | ~70,000 - 75,000 M⁻¹cm⁻¹ at 495 nm | [1][3][8] |

| Quantum Yield (Φ) (bound to dsDNA) | ~0.5 | [3] |

| Excitation Maximum (bound to dsDNA) | ~485 - 502 nm | [8][9][10][11] |

| Emission Maximum (bound to dsDNA) | ~520 - 528 nm | [8][9][10][11] |

| Dissociation Constant (Kd) in TE buffer | 5 nM | [1] |

| Dissociation Constant (Kd) in TE + 100 mM NaCl | 45 nM | [1] |

Table 2: Detection Range and Sensitivity

| Parameter | Value | Reference |

| Linear Detection Range | 25 pg/mL to 1000 ng/mL | [3][8][10] |

| Limit of Detection | As low as 25 pg/mL | [3][12] |

Experimental Protocols

The following provides a detailed methodology for a standard this compound dsDNA quantification assay.

Reagent Preparation

-

TE Buffer (1X): Prepare a solution of 10 mM Tris-HCl, 1 mM EDTA, with a pH of 7.5. It is crucial to use nucleic acid-free water and containers to avoid contamination.[13]

-

This compound Working Solution: On the day of the experiment, dilute the concentrated this compound stock solution 1:200 in 1X TE buffer.[14][15][16] It is recommended to prepare this solution in a plastic container as the reagent may adsorb to glass surfaces.[14][15] Protect the working solution from light by covering it with foil or placing it in the dark, as the dye is susceptible to photodegradation.[14][15][16] Use the solution within a few hours of preparation for best results.[14]

DNA Standard Curve Preparation

-

DNA Stock Solution: Prepare a 2 µg/mL stock solution of a known dsDNA standard (e.g., calf thymus or lambda DNA) in 1X TE buffer.[14] The concentration of the stock solution should be accurately determined by UV absorbance at 260 nm.

-

Serial Dilutions: Perform a series of dilutions of the DNA stock solution to create a standard curve covering the desired concentration range (e.g., 0 to 1000 ng/mL).[17] A blank control containing only TE buffer should be included.

Assay Procedure

-

Sample and Standard Addition: Pipette your unknown DNA samples and the prepared DNA standards into the wells of a microplate or cuvettes.

-

This compound Addition: Add an equal volume of the this compound working solution to each well containing the samples and standards.[17] Mix well by pipetting up and down.

-

Incubation: Incubate the plate at room temperature for 2-5 minutes, protected from light, to allow the dye to bind to the DNA.[14][15][17]

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer or microplate reader with excitation set to ~485 nm and emission set to ~528 nm.[9][16]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the core concepts and procedures described in this guide.

Caption: Mechanism of this compound fluorescence enhancement.

Caption: Bimodal binding of this compound to dsDNA.

References

- 1. Characterization of this compound Interaction with dsDNA and the Origin of Its Fluorescence Enhancement upon Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound interaction with dsDNA and the origin of its fluorescence enhancement upon binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of this compound reagent and development of a fluorescence-based solution assay for double-stranded DNA quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Binding mechanism of this compound to DNA characterized by magnetic tweezers and fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding mechanism of this compound to DNA characterized by magnetic tweezers and fluorescence spectroscopy | Semantic Scholar [semanticscholar.org]

- 7. Selective binding and local photophysics of the fluorescent cyanine dye this compound in double-stranded and single-stranded DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. This compound | AAT Bioquest [aatbio.com]

- 9. agilent.com [agilent.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. This compound | C34H42N5S+ | CID 66577037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. promega.com [promega.com]

- 15. Protocol for dsDNA Quantitation using this compound [thelabrat.com]

- 16. protocols.io [protocols.io]

- 17. k-state.edu [k-state.edu]

Chemical structure and properties of Picogreen dye

An In-Depth Technical Guide to PicoGreen Dye: Chemical Structure, Properties, and Experimental Applications

Introduction

This compound is an asymmetrical cyanine dye renowned for its utility as an ultra-sensitive fluorescent nucleic acid stain for the quantification of double-stranded DNA (dsDNA).[1][2][3][4] Upon binding to dsDNA, the dye's fluorescence quantum yield increases by over 1,000-fold, providing a highly specific and sensitive signal.[5][6] This exceptional fluorescence enhancement, coupled with its high selectivity for dsDNA over single-stranded DNA (ssDNA) and RNA, makes this compound an invaluable tool in molecular biology.[6][7] Its applications are extensive, ranging from the quantification of PCR products and genomic DNA to the preparation of sequencing libraries and viral DNA analysis.[3][4][7]

Chemical Structure and Mechanism of Action

This compound is a complex organic molecule with a quinolinium core.[1] Its systematic IUPAC name is N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]propane-1,3-diamine.[8]

Molecular Formula: C₃₄H₄₂N₅S⁺[8][9] Molecular Weight: Approximately 552.8 g/mol [8][9]

The mechanism of its profound fluorescence enhancement is rooted in its interaction with dsDNA. In its free, unbound state in solution, the this compound molecule undergoes intramolecular dynamic fluctuations, which effectively quenches its fluorescence, resulting in a negligible signal.[5][10] When this compound binds to dsDNA, primarily through intercalation and electrostatic interactions, the dye molecule becomes immobilized.[5] This rigid conformation restricts the intramolecular motion, leading to a dramatic increase in the fluorescence quantum yield and a bright, detectable signal that is directly proportional to the amount of dsDNA present.[1][5]

Physicochemical and Spectroscopic Properties

The performance of this compound in dsDNA quantification is defined by its distinct spectroscopic and physical characteristics. These properties are summarized in the table below.

| Property | Value | References |

| Excitation Maximum (λex) | ~480 - 502 nm | [1][10][11] |

| Emission Maximum (λem) | ~520 - 530 nm | [1][10][12] |

| Molar Extinction Coefficient | ~70,000 cm⁻¹ M⁻¹ | [1][6] |

| Quantum Yield (bound to dsDNA) | ~0.5 | [6] |

| Fluorescence Enhancement | > 1000-fold | [5][6] |

| Detection Limit | ~25 pg/mL | [1][4][6][9] |

| Linear Dynamic Range | 25 pg/mL to 1,000 ng/mL | [1][6][7] |

Experimental Protocol: dsDNA Quantification

This section provides a generalized protocol for the quantification of dsDNA using this compound reagent, adaptable for use with a microplate reader.

Required Materials

-

This compound dsDNA Quantitation Reagent (typically supplied as a concentrate in DMSO)

-

20X TE Buffer (Tris-EDTA)

-

Nuclease-free water

-

Known concentration dsDNA standard (e.g., lambda DNA or calf thymus DNA)[2]

-

Opaque 96-well microplates (e.g., black, flat-bottom)

-

Fluorescence microplate reader with filters/monochromators for ~485 nm excitation and ~528 nm emission[13]

-

Precision pipettes and low-retention, nuclease-free tips

Reagent Preparation

-

1X TE Buffer: Prepare 1X TE buffer by diluting the 20X stock with nuclease-free water.[14] This buffer will be used for all dilutions.

-

This compound Working Solution: Dilute the concentrated this compound dye 200-fold with 1X TE buffer.[12][13] For example, add 50 µL of this compound concentrate to 9.95 mL of 1X TE buffer. This working solution is stable for only a few hours and must be protected from light by storing it in a foil-covered tube.[12][15]

Standard Curve Preparation

-

Prepare a high-concentration stock of the dsDNA standard (e.g., 2 µg/mL) in 1X TE buffer.[2]

-

Perform a serial dilution of the DNA stock to create a set of standards. For a typical assay, concentrations might range from 1 ng/mL to 1000 ng/mL.[2][12]

-

Include a "zero standard" or blank containing only 1X TE buffer.

Assay Procedure

-

Plate Loading: Pipette 100 µL of each dsDNA standard and each unknown DNA sample into separate wells of the 96-well plate.[13][14] It is recommended to run standards and samples in triplicate.

-

Dye Addition: Add 100 µL of the freshly prepared this compound working solution to every well containing a standard or sample.[13][14]

-

Mixing: Mix the contents of the wells gently by pipetting or using a plate shaker.[14][15]

-

Incubation: Incubate the plate at room temperature for 2-10 minutes, ensuring it is protected from light.[2][13][15] This allows the dye-DNA binding reaction to reach completion.

Data Analysis

-

Fluorescence Measurement: Place the microplate into the fluorescence reader. Set the excitation wavelength to ~485 nm and the emission wavelength to ~528 nm.[13]

-

Standard Curve Generation: After subtracting the average fluorescence of the blank from all readings, plot the fluorescence intensity of the standards against their known concentrations.

-

Concentration Calculation: Perform a linear regression on the standard curve data points. Use the resulting equation of the line (y = mx + c) to calculate the concentration of the unknown DNA samples from their background-subtracted fluorescence values.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the dsDNA quantification assay using this compound.

This compound dsDNA quantification experimental workflow.

References

- 1. This compound | AAT Bioquest [aatbio.com]

- 2. promega.com [promega.com]

- 3. What is this compound Quantitation? [denovix.com]

- 4. news-medical.net [news-medical.net]

- 5. Characterization of this compound Interaction with dsDNA and the Origin of Its Fluorescence Enhancement upon Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of this compound reagent and development of a fluorescence-based solution assay for double-stranded DNA quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gdsbio.com [gdsbio.com]

- 8. help.lumiprobe.com [help.lumiprobe.com]

- 9. This compound | C34H42N5S+ | CID 66577037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. agilent.com [agilent.com]

- 14. brd.nci.nih.gov [brd.nci.nih.gov]

- 15. k-state.edu [k-state.edu]

Comparing Picogreen sensitivity to other DNA quantification methods

For researchers, scientists, and professionals in drug development, accurate DNA quantification is a critical step in a multitude of molecular biology workflows. The choice of quantification method can significantly impact the reliability and reproducibility of downstream applications such as PCR, sequencing, and cloning. This guide provides an in-depth comparison of the highly sensitive fluorescent dye-based method, PicoGreen, with other common DNA quantification techniques, including UV-Vis spectrophotometry (commonly performed on a NanoDrop instrument), and other fluorescent methods like Hoechst 33258 and the Qubit system.

Principles of DNA Quantification Methods

This compound Assay: This method utilizes this compound, a fluorescent dye that exhibits a substantial increase in fluorescence quantum yield upon binding to double-stranded DNA (dsDNA).[1][2][3] The unbound dye has very low fluorescence, which results in a high signal-to-noise ratio.[1][2] The fluorescence intensity is directly proportional to the amount of dsDNA in the sample, allowing for sensitive and accurate quantification.[4]

UV-Vis Spectrophotometry (e.g., NanoDrop): This technique relies on the intrinsic property of nucleic acids to absorb ultraviolet light at a wavelength of 260 nm.[5][6][7] The concentration of DNA is calculated using the Beer-Lambert law. While this method is quick and does not require reagents, its major drawback is the lack of specificity, as it measures absorbance from all molecules that absorb at 260 nm, including single-stranded DNA (ssDNA), RNA, and free nucleotides, which can lead to an overestimation of dsDNA concentration.[3][8][9]

Hoechst Dyes (e.g., Hoechst 33258): These are fluorescent dyes that bind to the minor groove of dsDNA, with a preference for AT-rich regions.[1][2] Upon binding, their fluorescence increases, which can be measured to determine DNA concentration. While more sensitive than UV-Vis, their binding can be influenced by the GC-content of the DNA.[1]

Qubit Fluorometer: The Qubit system uses specific fluorescent dyes that are highly selective for either dsDNA, ssDNA, or RNA. The Qubit fluorometer measures the fluorescence of these dyes when bound to their target molecule. This method offers high sensitivity and specificity, similar to this compound.[8][10]

Comparative Analysis of DNA Quantification Methods

The choice of a DNA quantification method depends on several factors, including the required sensitivity, the expected concentration of the DNA sample, the presence of potential contaminants, and the desired throughput. The following table summarizes the key quantitative parameters of the discussed methods.

| Feature | This compound | UV-Vis (NanoDrop) | Hoechst 33258 | Qubit (dsDNA HS Assay) |

| Principle | Intercalating fluorescent dye | UV absorbance at 260 nm | Minor groove binding fluorescent dye | Target-selective fluorescent dye |

| Lower Detection Limit | ~25 pg/mL[11] | ~2 ng/µL | ~10 ng/mL[12] | 10 pg/µL |

| Dynamic Range | 25 pg/mL - 1000 ng/mL[11] | 2 ng/µL - 15,000 ng/µL | 10 ng/mL - 1000 ng/mL[12] | 0.2 ng - 100 ng (in assay)[13] |

| Specificity for dsDNA | High[1][2][3] | Low (detects ssDNA, RNA, free nucleotides)[3][8][9] | Moderate (preferential binding to AT-rich regions)[1] | High[10] |

| Throughput | High (microplate compatible) | Low to High (single sample or plate reader) | High (microplate compatible) | Low to Moderate (single tube or strip tubes) |

| Purity Assessment | No | Yes (A260/A280 and A260/A230 ratios) | No | No |

Experimental Protocols

Detailed methodologies for each quantification method are provided below. It is crucial to follow these protocols carefully to ensure accurate and reproducible results.

This compound dsDNA Quantification Protocol (Microplate Reader)

Materials:

-

Quant-iT™ this compound™ dsDNA Assay Kit (includes this compound reagent and a DNA standard)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

Nuclease-free water

-

Black, flat-bottom 96-well microplate

-

Microplate reader with fluorescence detection (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

-

Prepare 1x TE Buffer: Dilute the provided 20x TE buffer with nuclease-free water.

-

Prepare DNA Standards: Create a dilution series of the provided DNA standard in 1x TE buffer. A typical range would be from 0 ng/mL to 1000 ng/mL.

-

Prepare DNA Samples: Dilute your unknown DNA samples in 1x TE buffer to fall within the range of the standard curve.

-

Prepare this compound Working Solution: Dilute the concentrated this compound reagent 1:200 in 1x TE buffer. This solution is light-sensitive and should be prepared fresh and protected from light.

-

Assay Setup:

-

Pipette 100 µL of each DNA standard and diluted unknown sample into separate wells of the black 96-well microplate.

-

Add 100 µL of the this compound working solution to each well.

-

Mix thoroughly by pipetting up and down.

-

-

Incubation: Incubate the plate at room temperature for 5 minutes, protected from light.

-

Measurement: Measure the fluorescence in a microplate reader with excitation at ~480 nm and emission at ~520 nm.

-

Data Analysis: Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations. Use the equation of the linear regression to calculate the concentration of the unknown DNA samples.

UV-Vis Spectrophotometry DNA Quantification Protocol (NanoDrop)

Materials:

-

NanoDrop Spectrophotometer

-

Low-retention, nuclease-free pipette tips

-

Nuclease-free water or the same buffer your DNA is dissolved in (for blanking)

-

Lint-free laboratory wipes

Procedure:

-

Instrument Setup: Turn on the NanoDrop instrument and the connected computer. Launch the software and select the "Nucleic Acid" application.

-

Blanking:

-

Pipette 1-2 µL of the blanking solution (the same buffer your DNA is in) onto the lower measurement pedestal.

-

Lower the upper arm and click the "Blank" button in the software.

-

After the measurement is complete, lift the upper arm and wipe both pedestals with a clean, lint-free wipe.

-

-

Sample Measurement:

-

Pipette 1-2 µL of your DNA sample onto the lower pedestal.

-

Lower the upper arm and click the "Measure" button.

-

-

Data Recording: The software will display the DNA concentration (in ng/µL), as well as the A260/A280 and A260/A230 ratios for purity assessment. Record these values.

-

Cleaning: After each sample, wipe the pedestals clean before loading the next sample.

Hoechst 33258 DNA Quantification Protocol

Materials:

-

Hoechst 33258 dye stock solution (e.g., 1 mg/mL)

-

TNE buffer (10 mM Tris-HCl, 1 mM EDTA, 100 mM NaCl, pH 7.4)

-

DNA standard (e.g., calf thymus DNA)

-

Fluorometer or microplate reader with UV excitation (~350 nm) and blue emission (~450 nm) detection capabilities.

Procedure:

-

Prepare 2x Dye Solution: Dilute the Hoechst 33258 stock solution in TNE buffer to a working concentration (e.g., 0.2 µg/mL). Protect from light.

-

Prepare DNA Standards: Prepare a serial dilution of the DNA standard in TNE buffer.

-

Assay Setup:

-

In appropriate tubes or a microplate, mix equal volumes of your DNA standards or unknown samples with the 2x Hoechst dye solution.

-

Prepare a blank by mixing TNE buffer with the 2x dye solution.

-

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the fluorescence using a fluorometer with excitation at ~350 nm and emission at ~450 nm.

-

Data Analysis: Create a standard curve and determine the concentration of your unknown samples as described for the this compound assay.

Qubit dsDNA High Sensitivity (HS) Assay Protocol

Materials:

-

Qubit dsDNA HS Assay Kit (includes Qubit dsDNA HS Reagent, Qubit dsDNA HS Buffer, and two DNA standards)

-

Qubit Fluorometer

-

Qubit assay tubes

Procedure:

-

Prepare Working Solution: Dilute the Qubit dsDNA HS Reagent 1:200 in the Qubit dsDNA HS Buffer in a clean plastic tube. The amount to prepare depends on the number of samples and standards.

-

Set up Assay Tubes:

-

Label the lids of the Qubit assay tubes for the standards (Standard 1 and Standard 2) and your samples.

-

For the standards, add 190 µL of the working solution to each of the two standard tubes, and then add 10 µL of the corresponding standard.

-

For your samples, add 198 µL of the working solution to each sample tube, and then add 2 µL of your DNA sample.

-

-

Vortex and Incubate: Vortex all tubes for 2-3 seconds and incubate at room temperature for 2 minutes.

-

Measurement:

-

On the Qubit Fluorometer, select the "dsDNA High Sensitivity" assay.

-

Follow the on-screen prompts to read the standards first, then your samples.

-

The instrument will automatically calculate and display the concentration of your DNA samples.

-

Visualizing Workflows and Mechanisms

To aid in the selection and understanding of these methods, the following diagrams illustrate a decision-making workflow and the mechanism of this compound fluorescence.

Caption: Decision workflow for selecting a DNA quantification method.

Caption: Mechanism of this compound fluorescence upon binding to dsDNA.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. promega.com.au [promega.com.au]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. phagesdb.org [phagesdb.org]

- 5. static.igem.wiki [static.igem.wiki]

- 6. Qubit dsDNA HS Assay [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. emich.edu [emich.edu]

- 9. protocols.io [protocols.io]

- 10. bitesizebio.com [bitesizebio.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. promega.com [promega.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Dynamic Range and Limit of Detection of the PicoGreen® Assay

For Researchers, Scientists, and Drug Development Professionals

The Quant-iT™ PicoGreen® dsDNA Assay is a cornerstone for sensitive and specific quantification of double-stranded DNA (dsDNA). Its prevalence in molecular biology, genomics, and diagnostics is due to its high sensitivity, broad dynamic range, and selectivity for dsDNA over single-stranded DNA (ssDNA) and RNA.[1][2][3] This guide provides an in-depth look at two critical performance parameters: the dynamic range and the limit of detection, complete with summarized data and detailed experimental protocols.

Principle of the Assay

The this compound® assay utilizes a fluorescent nucleic acid stain that exhibits a significant fluorescence enhancement upon binding to dsDNA.[3][4] The unbound dye has very low fluorescence, which minimizes background signal. When excited at approximately 480 nm, the DNA-bound dye emits a bright green fluorescence with a maximum at about 520-523 nm.[1][5] The intensity of this fluorescence is directly proportional to the amount of dsDNA in the sample, allowing for accurate quantification when compared against a standard curve of known DNA concentrations.

Dynamic Range and Limit of Detection

The dynamic range is the concentration range over which the assay is linear and provides accurate quantification. The limit of detection (LOD) is the lowest concentration of dsDNA that can be reliably distinguished from a blank (zero DNA) sample.

The this compound® assay is renowned for its exceptionally broad and linear dynamic range, which spans over four orders of magnitude with a single dye concentration.[1][5][6] This allows for the measurement of both very low and high concentration samples without the need for multiple dye formulations, a simplification compared to older methods like the Hoechst 33258 assay.[5][6]

The performance of the this compound® assay can vary slightly based on the instrumentation (e.g., spectrofluorometer, microplate reader, or NanoDrop™ Fluorospectrometer), assay volume, and specific protocol (high-range vs. low-range).[7][8] The following tables summarize the typical performance characteristics.

Table 1: Dynamic Range and Limit of Detection by Instrument Type

| Instrument Type | Assay Format | Dynamic Range (DNA Concentration) | Limit of Detection (LOD) |

| Spectrofluorometer | Cuvette (2 mL volume) | 25 pg/mL to 1,000 ng/mL[1][5] | 25 pg/mL (50 pg total mass)[5] |

| Fluorescence Microplate Reader | 96-well plate (200 µL volume) | 250 pg/mL to 1,000 ng/mL[1][5] | 250 pg/mL (50 pg total mass)[1][5] |

| NanoDrop™ 3300 Fluorospectrometer | Micro-volume (2 µL volume) | 1 ng/mL to 1,000 ng/mL[8] | 1 ng/mL (2 pg total mass)[8] |

Table 2: Assay Configuration and Corresponding Concentration Ranges

| Assay Configuration | Typical Sample DNA Concentration Range |

| Low-Range Assay | 0.05 ng/µL to 5 ng/µL[9][10] |

| High-Range Assay | 1 ng/µL to 200 ng/µL[9][10] |

Experimental Protocols

Accurate determination of the dynamic range and LOD requires meticulous preparation of reagents and standards. The following protocols are adapted from manufacturer guidelines and standard laboratory procedures.[1][11][12]

I. Reagent Preparation

-

1X TE Buffer Preparation : The kit typically provides a 20X TE buffer concentrate (200 mM Tris-HCl, 20 mM EDTA, pH 7.5). Prepare a 1X working solution by diluting the concentrate 20-fold with nuclease-free water.[12][13] For example, mix 1.5 mL of 20X TE with 28.5 mL of nuclease-free water.[11] This buffer must be free of contaminating nucleic acids.[13]

-

This compound® Working Solution Preparation :

-

Allow the concentrated this compound® reagent (supplied in DMSO) to completely thaw at room temperature, protected from light.[11][14]

-

On the day of the experiment, prepare the working solution by diluting the concentrated reagent 200-fold in 1X TE buffer.[1] For example, for 100 assays in a 96-well plate (200 µL final volume), add 50-55 µL of the concentrated dye to ~10 mL of 1X TE buffer.[1][11]

-

Crucially, use a plastic container for this solution, as the reagent may adsorb to glass surfaces. [1] Protect the working solution from light and use it within a few hours of preparation.[1][6]

-

II. DNA Standard Curve Preparation

A standard curve is essential for determining the concentration of unknown samples and for defining the linear range of the assay. A DNA standard (e.g., bacteriophage lambda DNA) is typically provided at 100 µg/mL.[1]

-

Prepare a 2 µg/mL (2,000 ng/mL) DNA Stock : Dilute the 100 µg/mL DNA standard 50-fold in 1X TE buffer. For example, mix 3 µL of the 100 µg/mL DNA standard with 147 µL of 1X TE.[1]

-

Prepare Serial Dilutions for Standard Curve : Two standard curves are often prepared to cover the full dynamic range. The volumes below are for a 96-well microplate assay format (100 µL of standard + 100 µL of dye).

-

High-Range Standard Curve:

Standard Volume of 2 µg/mL DNA Volume of 1X TE Final DNA Concentration (in 100 µL) Final DNA Concentration in Assay (200 µL) 1 100 µL 0 µL 2,000 ng/mL 1,000 ng/mL 2 50 µL 50 µL 1,000 ng/mL 500 ng/mL 3 10 µL 90 µL 200 ng/mL 100 ng/mL 4 2 µL 98 µL 40 ng/mL 20 ng/mL 5 1 µL 99 µL 20 ng/mL 10 ng/mL | 6 | 0 µL | 100 µL | 0 ng/mL (Blank) | 0 ng/mL |

-

Low-Range Standard Curve:

-

First, create a 50 ng/mL DNA stock by diluting the 2 µg/mL stock 40-fold in 1X TE.[12]

Standard Volume of 50 ng/mL DNA Volume of 1X TE Final DNA Concentration (in 100 µL) Final DNA Concentration in Assay (200 µL) 1 20 µL 80 µL 10 ng/mL 5 ng/mL 2 10 µL 90 µL 5 ng/mL 2.5 ng/mL 3 5 µL 95 µL 2.5 ng/mL 1.25 ng/mL 4 1 µL 99 µL 0.5 ng/mL 250 pg/mL 5 0.5 µL 99.5 µL 0.25 ng/mL 125 pg/mL | 6 | 0 µL | 100 µL | 0 ng/mL (Blank) | 0 ng/mL |

-

-

III. Assay Procedure (96-Well Plate Format)

Caption: Workflow for dsDNA quantification using the this compound® assay.

-

Plate Loading : Pipette 100 µL of each DNA standard and each unknown sample into separate wells of a black 96-well microplate. It is recommended to run standards and samples in duplicate or triplicate.[12]

-

Reagent Addition : Add 100 µL of the this compound® working solution to every well. Mix gently by pipetting.[1]

-

Incubation : Incubate the plate for 2-5 minutes at room temperature, ensuring it is protected from light.[1][12][14]

-

Fluorescence Measurement : Measure the fluorescence using a microplate reader with excitation set to ~480 nm and emission to ~520 nm.[1]

-

Data Analysis :

-

Subtract the average fluorescence value of the blank (0 ng/mL DNA) from all other measurements.[1]

-

Plot the net relative fluorescence units (RFU) versus the DNA standard concentration.

-

Perform a linear regression on the standard curve data points. The assay is considered linear if the coefficient of determination (R²) is ≥ 0.99.[4]

-

The Limit of Detection (LOD) can be calculated as 3 times the standard deviation of the blank measurements.

-

Use the equation of the line (y = mx + b) from the linear regression to calculate the concentration of the unknown samples.[15]

-

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. news-medical.net [news-medical.net]

- 3. What is this compound Quantitation? [denovix.com]

- 4. molecprot_picogreenassay – Lotterhos Lab Protocols [drk-lo.github.io]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. promega.com [promega.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. protocols.io [protocols.io]

- 11. brd.nci.nih.gov [brd.nci.nih.gov]

- 12. promega.com [promega.com]

- 13. frederick.cancer.gov [frederick.cancer.gov]

- 14. protocols.io [protocols.io]

- 15. Quant-IT this compound dsDNA Assay Kit | Ambrosia Symbiosis [ambrosiasymbiosis.org]

Quantifying Low-Concentration DNA Samples: An In-depth Technical Guide to PicoGreen Applications

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of low-concentration DNA is a critical step in a multitude of molecular biology workflows, from next-generation sequencing to forensic analysis and clinical diagnostics. The choice of quantification method can significantly impact the reliability and reproducibility of downstream applications. This technical guide provides a comprehensive overview of the applications of PicoGreen, a highly sensitive fluorescent dye, for the quantification of low-concentration double-stranded DNA (dsDNA) samples.

Introduction to this compound

This compound is an intercalating fluorescent dye that exhibits a greater than 1000-fold increase in fluorescence upon binding to dsDNA.[1][2] This remarkable property makes it an ideal tool for quantifying minute amounts of dsDNA with high sensitivity and specificity. Unlike traditional UV spectrophotometry, which can be confounded by the presence of single-stranded DNA (ssDNA), RNA, and free nucleotides, this compound selectively binds to dsDNA, providing a more accurate measurement of the target molecule.[3][4]

The dye has an excitation maximum at approximately 480-502 nm and an emission maximum at around 520-530 nm.[3][5][6] This allows for its use with standard fluorescence instrumentation, such as plate readers and fluorometers.[7][8]

Core Principles and Advantages

The fundamental principle of the this compound assay is the direct proportionality between the fluorescence intensity and the amount of dsDNA in the sample.[5] The unbound dye has very low fluorescence, minimizing background signal and enhancing the signal-to-noise ratio.[6]

Key Advantages of the this compound Assay:

-

High Sensitivity: this compound can detect dsDNA concentrations as low as 25 pg/mL, making it suitable for precious and low-yield samples.[7][8][9]

-

High Specificity: The dye shows strong preference for dsDNA over ssDNA and RNA, ensuring more accurate quantification in mixed samples.[3][9]

-

Wide Dynamic Range: The assay is linear over four orders of magnitude, typically from 25 pg/mL to 1000 ng/mL, allowing for the quantification of a wide range of sample concentrations with a single dye concentration.[5][9][10]

-

Tolerance to Contaminants: The this compound assay is less susceptible to interference from common contaminants found in nucleic acid preparations, such as salts, urea, ethanol, and proteins, compared to absorbance-based methods.[10]

-

Simple and Rapid Workflow: The assay is straightforward to perform, typically involving the addition of the dye to the sample and a short incubation period before measurement.[5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound assay, providing a clear comparison of its performance characteristics.

| Parameter | Value | References |

| Detection Limit | As low as 25 pg/mL | [7][8][9] |

| Linear Dynamic Range | 25 pg/mL to 1000 ng/mL | [5][9][10] |

| Excitation Maximum | ~480-502 nm | [3][5][6] |

| Emission Maximum | ~520-530 nm | [3][5][6] |

| Method | Sensitivity | Specificity for dsDNA | Throughput | Comments |

| This compound Assay | Very High (pg/mL) | High | High (plate-based) | Ideal for low-concentration and precious samples. |

| UV Spectrophotometry (A260) | Low (ng/µL) | Low | High | Prone to overestimation due to contaminants like ssDNA, RNA, and free nucleotides.[4][10] |

| Hoechst Dyes | High | Moderate | High | Less sensitive than this compound.[10] |

| Qubit Fluorometer | Very High (pg/µL) | High | Low to Medium | Uses a similar fluorescence-based approach but is a single-tube or strip-based system. |

Experimental Protocols

This section provides detailed methodologies for performing a this compound dsDNA quantification assay.

Reagent Preparation

-

1X TE Buffer: Prepare a 1X TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) by diluting a 20X TE stock solution with nuclease-free water.[2]

-

This compound Working Solution: On the day of the assay, prepare the this compound working solution by diluting the concentrated this compound stock solution 200-fold in 1X TE buffer.[11][12] This solution is light-sensitive and should be protected from light by wrapping the container in foil or storing it in the dark.[10][13] It is recommended to use the working solution within a few hours of preparation.[10]

DNA Standard Curve Preparation

A standard curve is essential for accurate quantification. A known concentration of dsDNA, such as lambda DNA or calf thymus DNA, is serially diluted to generate a range of concentrations that will be used to correlate fluorescence with DNA amount.

-

Prepare a DNA Stock Solution: Dilute a concentrated DNA standard to a working stock concentration (e.g., 2 µg/mL) in 1X TE buffer.[9]

-

Serial Dilutions: Perform a series of dilutions of the DNA working stock to create a standard curve. For example, a two-fold serial dilution can be prepared as follows in a 96-well plate:[13]

-

Add 100 µL of 1X TE buffer to wells A2 through A8.

-

Add 200 µL of the 2 µg/mL DNA stock to well A1.

-

Transfer 100 µL from well A1 to A2, mix well by pipetting up and down.

-

Continue this serial transfer from A2 to A7.

-

Well A8 will serve as the blank (0 ng/mL DNA).

-

Sample Preparation and Assay Procedure

-

Sample Dilution: Dilute your unknown DNA samples in 1X TE buffer to ensure their concentrations fall within the linear range of the standard curve.

-

Assay Plate Setup:

-

Pipette 100 µL of each DNA standard and diluted unknown sample into separate wells of a black 96-well microplate.

-

Add 100 µL of the this compound working solution to each well containing a standard or sample.[11]

-

-

Incubation: Incubate the plate at room temperature for 2-5 minutes, protected from light.[10][13]

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation set to ~485 nm and emission set to ~528 nm.[11]

Data Analysis

-

Blank Subtraction: Subtract the average fluorescence of the blank (0 ng/mL DNA) from the fluorescence readings of all standards and unknown samples.

-

Standard Curve Generation: Plot the blank-subtracted fluorescence values of the DNA standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the fluorescence and 'x' is the DNA concentration.

-

Quantification of Unknowns: Use the equation from the standard curve to calculate the concentration of your unknown DNA samples based on their blank-subtracted fluorescence readings.

Visualizations

The following diagrams illustrate the core concepts and workflows associated with the this compound assay.

Caption: Mechanism of this compound fluorescence upon binding to dsDNA.

Caption: Standard experimental workflow for the this compound dsDNA assay.

Caption: Logical comparison of analyte detection by this compound vs. UV Spec.

Applications in Research and Development

The high sensitivity and specificity of the this compound assay make it invaluable for a wide range of applications where accurate DNA quantification is paramount.

-

Next-Generation Sequencing (NGS): Accurate quantification of sequencing libraries is crucial for optimal cluster generation and sequencing yields.

-

PCR and qPCR: Precise determination of template DNA concentration is essential for reproducible and reliable amplification results.[7]

-

DNA Damage Assays: Measuring the amount of dsDNA can be used to assess DNA damage and repair.[7][8]

-

Genomic and Viral DNA Quantification: The assay is well-suited for quantifying genomic DNA from various sources and for determining viral loads.[7][8]

-

Forensic Science: Quantification of minute DNA samples from crime scenes.

-

Drug Development: Assessing the purity and concentration of DNA-based therapeutics.

Conclusion

The this compound dsDNA quantification assay offers a superior alternative to traditional absorbance-based methods, particularly for low-concentration samples. Its high sensitivity, specificity, and broad dynamic range provide researchers, scientists, and drug development professionals with a reliable and accurate tool for a multitude of molecular biology applications. By following the detailed protocols and understanding the core principles outlined in this guide, users can achieve robust and reproducible DNA quantification, leading to more reliable downstream experimental outcomes.

References

- 1. Characterization of this compound Interaction with dsDNA and the Origin of Its Fluorescence Enhancement upon Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA quantification with this compound [protocols.io]

- 3. biosearch-cdn.azureedge.net [biosearch-cdn.azureedge.net]

- 4. DNA quantification: NanoDrop vs. This compound - Molecular Biology [protocol-online.org]

- 5. This compound | AAT Bioquest [aatbio.com]

- 6. academic.oup.com [academic.oup.com]

- 7. news-medical.net [news-medical.net]

- 8. What is this compound Quantitation? [denovix.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. promega.com [promega.com]

- 11. agilent.com [agilent.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. k-state.edu [k-state.edu]

PicoGreen's Unparalleled Specificity for dsDNA: A Technical Deep Dive

For Immediate Release

This technical guide provides an in-depth analysis of the fluorescent dye PicoGreen, detailing its remarkable specificity for double-stranded DNA (dsDNA) over single-stranded DNA (ssDNA) and RNA. This document is intended for researchers, scientists, and drug development professionals who require precise and reliable quantification of dsDNA in various applications.

Executive Summary

This compound is a highly sensitive fluorescent nucleic acid stain renowned for its preferential binding to dsDNA, resulting in a significant fluorescence enhancement. This property makes it an invaluable tool for a wide range of molecular biology procedures, from the quantification of PCR products and cDNA to the analysis of DNA damage and enzyme activity. This guide will explore the quantitative basis for this specificity, provide detailed experimental protocols for its use, and illustrate the underlying molecular mechanisms.

Quantitative Analysis of this compound Specificity

The exceptional specificity of this compound for dsDNA is evident in the dramatic difference in fluorescence enhancement observed upon binding to various nucleic acids. While unbound this compound exhibits minimal fluorescence, its association with dsDNA leads to a greater than 1000-fold increase in fluorescence emission.[1][2][3] In contrast, the fluorescence enhancement upon binding to ssDNA and RNA is significantly lower, making this compound a highly selective reagent for dsDNA quantification, even in the presence of equimolar concentrations of other nucleic acids.[4][5][6]

A direct comparison of the fluorescence emission spectra of this compound in the presence of dsDNA, ssDNA, and RNA demonstrates its profound selectivity.

| Nucleic Acid | Relative Fluorescence Enhancement |

| dsDNA | >1000-fold |

| ssDNA | Significantly lower than dsDNA |

| RNA | Significantly lower than dsDNA |

Furthermore, the interference from single-stranded nucleic acids in dsDNA quantification using this compound is minimal. The following table illustrates the concentration of ssDNA or RNA required to produce a less than 10% increase in the fluorescence signal of a given concentration of dsDNA.

| dsDNA Concentration | ssDNA Concentration Causing <10% Signal Increase | RNA Concentration Causing <10% Signal Increase |

| 5 ng/mL | 50 ng/mL (10-fold excess) | 15 ng/mL (3-fold excess) |

| 50 ng/mL | 500 ng/mL (10-fold excess) | 500 ng/mL (10-fold excess) |

| 500 ng/mL | 500 ng/mL (1-fold excess) | Not specified |

Data derived from the Quant-iT™ this compound™ dsDNA Assay Kit user guide.[4]

Mechanism of alectivity and Fluorescence Enhancement

The remarkable increase in this compound's fluorescence upon binding to dsDNA is attributed to the immobilization of the dye molecule.[3] In its free state in solution, the this compound molecule can undergo intramolecular rotations, which lead to non-radiative energy dissipation and thus, fluorescence quenching.

Upon interaction with dsDNA, this compound is thought to bind through a combination of intercalation between base pairs and electrostatic interactions with the phosphate backbone. This dual-mode binding effectively restricts the intramolecular motion of the dye, leading to a dramatic increase in its fluorescence quantum yield. The stable association with the rigid, double-helical structure of dsDNA provides the necessary environment for this significant fluorescence enhancement.

Experimental Protocols

Accurate quantification of dsDNA using this compound requires careful adherence to established protocols. The following provides a detailed methodology for a typical this compound assay.

Reagent Preparation

-

TE Buffer (1X): Prepare a 1X TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) using nuclease-free water. This buffer is used for diluting the this compound reagent and the DNA samples.

-

This compound Working Solution: On the day of use, prepare the aqueous working solution of the this compound reagent by making a 200-fold dilution of the concentrated DMSO stock solution in 1X TE buffer. This solution should be protected from light and used within a few hours.

Standard Curve Preparation

-

dsDNA Stock Solution: Prepare a dsDNA stock solution of a known concentration (e.g., 2 µg/mL) using a reliable dsDNA standard (e.g., lambda DNA).

-

Serial Dilutions: Perform a series of serial dilutions of the dsDNA stock solution to create a standard curve that covers the expected concentration range of the unknown samples.

Sample Preparation and Measurement

-

Sample Dilution: Dilute the unknown dsDNA samples in 1X TE buffer to ensure their concentrations fall within the linear range of the standard curve.

-

Assay Plate Setup: Pipette the standards and unknown samples into the wells of a black, flat-bottom 96-well microplate.

-

Addition of this compound: Add an equal volume of the this compound working solution to each well containing a standard or unknown sample. Mix thoroughly by pipetting.

-

Incubation: Incubate the plate at room temperature for 5 minutes, protected from light, to allow the dye to bind to the dsDNA.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at approximately 480 nm and emission detection at approximately 520 nm.

Conclusion

This compound's exceptional specificity for dsDNA, coupled with its high sensitivity and ease of use, establishes it as a superior reagent for dsDNA quantification. The quantitative data and mechanistic understanding presented in this guide underscore its reliability and robustness for a multitude of research and development applications. By following the detailed protocols, researchers can achieve accurate and reproducible dsDNA quantification, ensuring the integrity of their downstream experimental results.

References

- 1. Nucleic Acid Quantitation in Solution—Section 8.3 | Thermo Fisher Scientific - UK [thermofisher.com]

- 2. Nucleic Acid Quantitation in Solution—Section 8.3 | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Characterization of this compound Interaction with dsDNA and the Origin of Its Fluorescence Enhancement upon Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

Methodological & Application

Application Note: High-Throughput dsDNA Quantification Using the PicoGreen™ Assay in a 96-Well Plate Format

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, step-by-step protocol for the quantification of double-stranded DNA (dsDNA) using the Quant-iT™ PicoGreen™ dsDNA Assay Kit in a 96-well plate format. This method is highly sensitive and specific for dsDNA, making it suitable for a wide range of applications, including the quantification of PCR products, sequencing libraries, and genomic DNA.[1] The protocol covers reagent preparation, creation of a standard curve, sample analysis, and data interpretation. The inclusion of structured data tables and a clear workflow diagram facilitates ease of use and reproducibility in a high-throughput laboratory setting.

Introduction

Accurate quantification of dsDNA is a critical step in many molecular biology workflows. The this compound™ assay offers a significant advantage over traditional UV absorbance methods by providing higher sensitivity and specificity for dsDNA, with minimal interference from common contaminants like RNA, single-stranded DNA, proteins, and free nucleotides.[1][2] The assay relies on the this compound™ reagent, a fluorescent dye that exhibits a substantial increase in fluorescence quantum yield upon binding to dsDNA.[1] This protocol has been optimized for a 96-well plate format, enabling efficient processing of multiple samples simultaneously. The linear detection range for this assay spans over four orders of magnitude, typically from 250 pg/mL to 1000 ng/mL.[2]

Materials and Reagents

-

Quant-iT™ this compound™ dsDNA Assay Kit (e.g., Thermo Fisher Scientific, P11496 or P7581)[3][4]

-

Component A: this compound™ reagent in DMSO

-

Component B: 20X TE buffer (200 mM Tris-HCl, 20 mM EDTA, pH 7.5)

-

Component C: Lambda (λ) DNA standard (e.g., 100 µg/mL)

-

-

Nuclease-free water[3]

-

Black, flat-bottom 96-well microplates (e.g., Corning #3915, Greiner)[1][5][6]

-

Single-channel and multi-channel pipettes with nuclease-free tips[5]

-

Fluorescence microplate reader with filters or monochromators for ~480 nm excitation and ~520 nm emission[2][8]

-

Vortex mixer and micro-centrifuge for 96-well plates (optional but recommended)[4]

Experimental Protocols